Methyl 2-{[(2,2,2-trichloro-1-nonanamidoethyl)carbamothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2,2,2-trichloro-1-nonanamidoethyl)carbamothioyl]amino}benzoate is a complex organic compound with a molecular formula of C16H20Cl3N3O3S. This compound is known for its unique structure, which includes a trichloromethyl group, a nonanamidoethyl group, and a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-nonanamidoethyl)carbamothioyl]amino}benzoate involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-nonanamidoethylamine with methyl 2-isothiocyanatobenzoate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2,2-trichloro-1-nonanamidoethyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
Methyl 2-{[(2,2,2-trichloro-1-nonanamidoethyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2,2-trichloro-1-nonanamidoethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl)carbamothioyl]amino}benzoate
- Methyl 2-{[(2,2,2-trichloro-1-(2-thienylcarbonyl)amino)ethyl]amino}benzoate
- Methyl 2-{[(2,2,2-trichloro-1-(3-iodobenzoyl)amino)ethyl]amino}benzoate
Uniqueness
Methyl 2-{[(2,2,2-trichloro-1-nonanamidoethyl)carbamothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H28Cl3N3O3S |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(nonanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H28Cl3N3O3S/c1-3-4-5-6-7-8-13-16(27)25-18(20(21,22)23)26-19(30)24-15-12-10-9-11-14(15)17(28)29-2/h9-12,18H,3-8,13H2,1-2H3,(H,25,27)(H2,24,26,30) |
InChI Key |
JIYVWCCRUFNHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.